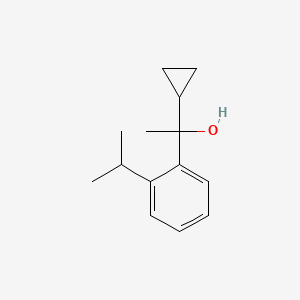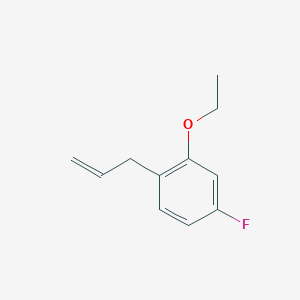
2-(2-Ethylphenyl)ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethylphenyl)ethanethiol is an organic compound with the molecular formula C10H14S. It is a thiol, which means it contains a sulfur-hydrogen (SH) group attached to an ethylphenyl group. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-Ethylphenyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 2-ethylphenylmagnesium bromide with sulfur, followed by hydrolysis to yield the desired thiol. The reaction conditions typically include:
Reagents: 2-ethylphenylmagnesium bromide, sulfur
Solvent: Anhydrous ether
Temperature: Room temperature
Reaction Time: Several hours
Another method involves the reduction of 2-(2-ethylphenyl)ethanesulfonyl chloride using a reducing agent such as lithium aluminum hydride. The reaction conditions for this method include:
Reagents: 2-(2-ethylphenyl)ethanesulfonyl chloride, lithium aluminum hydride
Temperature: Low temperature (0-5°C)
Reaction Time: 1-2 hours
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethylphenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Dithiothreitol, sodium borohydride; typically carried out in aqueous or organic solvents at room temperature.
Substitution: Alkyl halides, tosylates; typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: 2-(2-Ethylphenyl)ethane disulfide
Reduction: this compound (from disulfide)
Substitution: Various alkylated thiols depending on the substituent introduced
Aplicaciones Científicas De Investigación
2-(2-Ethylphenyl)ethanethiol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and antioxidant activities.
Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents due to its distinct odor.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethylphenyl)ethanethiol involves its thiol group, which can undergo various chemical transformations. In biological systems, thiols can form disulfide bonds with cysteine residues in proteins, affecting protein structure and function. The compound can also act as a nucleophile in substitution reactions, where it donates its sulfur atom to form new chemical bonds.
Comparación Con Compuestos Similares
2-(2-Ethylphenyl)ethanethiol can be compared with other thiols, such as:
2-Phenylethanethiol: Similar structure but lacks the ethyl group on the phenyl ring. It has a similar odor and reactivity but different physical properties.
Ethanethiol: A simpler thiol with a shorter carbon chain. It has a much lower molecular weight and boiling point.
2-(2-Methylphenyl)ethanethiol: Similar structure but with a methyl group instead of an ethyl group. It has slightly different reactivity and physical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry.
Propiedades
IUPAC Name |
2-(2-ethylphenyl)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-2-9-5-3-4-6-10(9)7-8-11/h3-6,11H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRRKMHVXDVMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(Ethylthio)phenyl]-2-pentanol](/img/structure/B7996395.png)

![1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7996400.png)

![1,3-Difluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7996411.png)



![2-[3-(Dimethylamino)phenyl]-2-butanol](/img/structure/B7996441.png)




![5-Methyl-2-furyl-[3,4-(methylenedioxy)phenyl]methanol](/img/structure/B7996473.png)
